7-ethyl-3-fluoro-1H-indole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

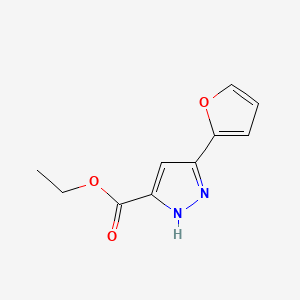

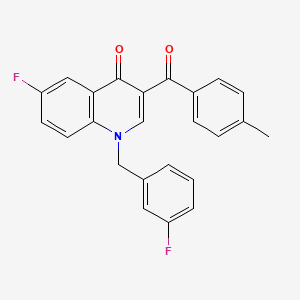

7-ethyl-3-fluoro-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C11H10FNO2 . It belongs to the class of organic compounds known as indoles, which are characterized by a heterocyclic aromatic system composed of a benzene ring fused to a pyrrole ring .

Synthesis Analysis

The synthesis of this compound and similar indole derivatives often involves strategies such as Fischer indolisation . This process is a one-pot, three-component protocol that is operationally straightforward, generally high yielding, and draws upon readily available building blocks .Molecular Structure Analysis

The molecular structure of this compound includes an indole core, which is a biologically known pharmacophore in medicinal molecules . The InChI code for this compound is 1S/C11H10FNO2/c1-2-6-4-3-5-7-8 (12)10 (11 (14)15)13-9 (6)7/h3-5,13H,2H2,1H3, (H,14,15) .Chemical Reactions Analysis

Indole derivatives, including this compound, are known to exhibit strong enzyme inhibitory properties . The presence of a carboxamide moiety in indole derivatives allows these compounds to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 207.2 .科学的研究の応用

7-ethyl-3-fluoro-1H-indole-2-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

作用機序

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular function . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have been found to inhibit the replication of various RNA and DNA viruses .

Result of Action

Indole derivatives have been reported to exhibit a wide range of biological effects, including antiviral, anti-inflammatory, and anticancer activities .

実験室実験の利点と制限

One of the major advantages of using 7-ethyl-3-fluoro-1H-indole-2-carboxylic acid in lab experiments is its high potency and specificity. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-bacterial properties, which make it a promising candidate for further research. However, one of the major limitations of using this compound in lab experiments is its high cost and limited availability.

将来の方向性

There are several future directions for the research on 7-ethyl-3-fluoro-1H-indole-2-carboxylic acid. One of the major areas of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of its potential use in the treatment of neurological disorders. Further studies are also needed to determine its safety and efficacy in humans. Additionally, the development of novel derivatives and analogs of this compound may lead to the discovery of more potent and specific compounds with potential applications in various fields of scientific research.

Conclusion:

In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research for its potential applications in various fields. Its high potency and specificity make it a promising candidate for further research. However, more studies are needed to determine its safety and efficacy in humans, and the development of more efficient and cost-effective synthesis methods is required to make it more accessible for scientific research.

合成法

The synthesis of 7-ethyl-3-fluoro-1H-indole-2-carboxylic acid involves the reaction of 3-fluoroaniline with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to a series of chemical reactions that involve the use of different reagents and solvents. The final product is obtained after purification and isolation by chromatography.

Safety and Hazards

The compound is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

特性

IUPAC Name |

7-ethyl-3-fluoro-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-2-6-4-3-5-7-8(12)10(11(14)15)13-9(6)7/h3-5,13H,2H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVQYOJAUQWJJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=C(N2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide](/img/structure/B2880556.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-methoxybenzamide](/img/structure/B2880558.png)

![N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide](/img/structure/B2880560.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea](/img/structure/B2880564.png)

![(Z)-3-[3-(1-benzofuran-2-yl)-1-methylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2880572.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2880578.png)